molecular formula C21H21N5O2 B12580898 N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea CAS No. 606105-34-4

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea

Cat. No.: B12580898
CAS No.: 606105-34-4
M. Wt: 375.4 g/mol
InChI Key: LPAKXNRUGQCYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline Core Substituent Configuration (3-Cyano-6-methyl)

The quinoline core’s electronic and steric properties are modulated by its substituents:

Position Substituent Electronic Effect Steric Impact
3 Cyano (-CN) Strong electron-withdrawing Moderate (linear geometry)
6 Methyl (-CH₃) Electron-donating Low (small alkyl group)

The 3-cyano group induces electron deficiency at positions 2 and 4, enhancing reactivity toward nucleophilic attack . Concurrently, the 6-methyl group donates electrons via hyperconjugation, creating localized electron density at position 5 . This juxtaposition generates a polarized quinoline system, potentially facilitating interactions with biological targets .

Urea Linker Connectivity Patterns

The urea linker (-NH-C(=O)-NH-) bridges the quinoline core and 4-methoxyphenyl group via an ethylamino spacer:

Key connectivity features :

  • Quinoline attachment : The ethylamino group (-CH₂-CH₂-NH-) is bonded to quinoline’s position 2, ensuring conjugation with the aromatic system .
  • Urea orientation : The carbonyl group (C=O) is flanked by two nitrogen atoms, one bonded to the ethylamino chain and the other to the 4-methoxyphenyl group .
  • Hydrogen-bonding capacity : The urea moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), critical for molecular recognition .

           Quinoline Core  
                |  
                NH-CH₂-CH₂-NH-C(=O)-NH-Ph-OCH₃  
                                      |  
                                      4-Methoxyphenyl  

4-Methoxyphenyl Terminal Group Spatial Arrangement

The terminal 4-methoxyphenyl group adopts a planar conformation due to resonance between the methoxy oxygen and the aromatic ring . Key structural attributes include:

  • Methoxy positioning : The para-substituted methoxy group (-OCH₃) donates electrons via resonance, increasing ring electron density .
  • Dihedral angle : The phenyl ring forms a ~30° angle with the urea plane, optimizing steric compatibility with adjacent groups .

Comparative Structural Analysis with Related Quinoline-Urea Hybrids

Table 1: Structural Comparison of Quinoline-Urea Hybrids

Compound Quinoline Substituents Urea Linker Modification Terminal Group Biological Activity
Target Compound 3-Cyano, 6-methyl Ethylamino spacer 4-Methoxyphenyl Under investigation
N-(4-methoxyphenyl)-N'-(6-quinoxalinyl)urea None (quinoxaline core) Direct urea linkage 4-Methoxyphenyl Kinase inhibition
Quinoline–urea–benzothiazole 8-Fluoro, 6-methoxy Thiourea variant Benzothiazole Antitubercular

Key observations :

  • Electron-withdrawing groups (e.g., cyano, fluoro) on quinoline enhance target binding affinity by polarizing the aromatic system .
  • Spacer length : Ethylamino chains (vs. direct linkages) improve solubility and reduce steric clashes in the target compound .
  • Terminal group electronics : 4-Methoxyphenyl’s electron-donating properties contrast with benzothiazole’s electron-deficient heterocycle, suggesting divergent pharmacological targets .

Properties

CAS No.

606105-34-4

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

1-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-1-(4-methoxyphenyl)urea

InChI

InChI=1S/C21H21N5O2/c1-14-3-8-19-15(11-14)12-16(13-22)20(25-19)24-9-10-26(21(23)27)17-4-6-18(28-2)7-5-17/h3-8,11-12H,9-10H2,1-2H3,(H2,23,27)(H,24,25)

InChI Key

LPAKXNRUGQCYKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)NCCN(C3=CC=C(C=C3)OC)C(=O)N)C#N

Origin of Product

United States

Preparation Methods

Formation of the Aminoethyl Linker

The aminoethyl side chain is introduced by nucleophilic substitution or coupling reactions involving the quinoline amine and a suitable ethylating agent bearing a leaving group, such as 2-chloroethyl derivatives.

  • For example, the reaction of 3-cyano-6-methylquinolin-2-amine with 2-chloro-N-(4-methoxyphenyl)ethylamine or related intermediates under basic conditions facilitates the formation of the aminoethyl linkage.

Urea Bond Formation

The critical step in the synthesis is the formation of the urea linkage between the aminoethyl-quinoline intermediate and the 4-methoxyphenyl moiety. This is commonly achieved by reacting the amine with an isocyanate or by carbodiimide-mediated coupling.

  • Carbodiimide-mediated coupling : Using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures (0–25 °C) allows the formation of the urea bond with good yields.

  • Isocyanate route : The amine intermediate can be reacted with 4-methoxyphenyl isocyanate to directly form the urea derivative. This method is efficient and often preferred for its simplicity and high selectivity.

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for key steps relevant to the preparation of the target compound or closely related analogs:

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Aminoethyl linker formation 3-cyano-6-methylquinolin-2-amine + 2-chloroethylamine derivative + base DMF or THF 10–25 °C 1–3 hours 70–85 Base such as triethylamine or sodium hydride used to promote nucleophilic substitution
Urea bond formation (carbodiimide) Amine intermediate + 4-methoxyaniline + DCC or diisopropylcarbodiimide DMF or THF 0–25 °C 2 hours 80–90 Reaction monitored by TLC; urea by-product removed by filtration
Urea bond formation (isocyanate) Amine intermediate + 4-methoxyphenyl isocyanate DMF or dichloromethane Room temperature 1–2 hours 85–95 Direct coupling with isocyanate is efficient and selective

Research Findings and Optimization Notes

  • Solvent choice : Polar aprotic solvents such as DMF and THF are preferred for both the aminoethylation and urea formation steps due to their ability to dissolve both organic and inorganic reagents and stabilize intermediates.

  • Temperature control : Maintaining low to moderate temperatures (0–25 °C) during carbodiimide coupling minimizes side reactions and decomposition of sensitive groups like the cyano substituent.

  • Purification : The urea product is typically purified by filtration to remove urea by-products, followed by recrystallization from solvents such as ethyl acetate or isopropanol to achieve high purity.

  • Yield optimization : Using freshly distilled reagents and anhydrous conditions improves yields and reproducibility. The use of excess isocyanate or carbodiimide reagent can drive the reaction to completion but requires careful removal of residual reagents.

Summary Table of Key Synthetic Steps

Synthetic Step Key Reagents Reaction Type Typical Yield (%) Reference
Quinoline amine preparation Cyclization and functionalization Multi-step synthesis Variable General
Aminoethyl linker formation 3-cyano-6-methylquinolin-2-amine + 2-chloroethylamine + base Nucleophilic substitution 70–85
Urea bond formation Amine intermediate + 4-methoxyphenyl isocyanate or carbodiimide coupling Urea formation 80–95

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinoline compounds .

Scientific Research Applications

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano and methoxyphenyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules from the provided evidence:

Structural Analogues with Urea Linkages
  • N-(2,3-Dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)urea (): Core Structure: Replaces the quinoline ring with a quinoxaline system (two nitrogen atoms vs. one in quinoline). Substituents: Lacks the 3-cyano and 6-methyl groups but includes 2,3-dimethyl substituents on the quinoxaline ring. The absence of a cyano group diminishes hydrogen-bond acceptor capacity .
Formoterol-Related Compounds ()

These compounds share the 4-methoxyphenyl motif but differ in core structure:

  • Formoterol-related compound A: Aminoethanol backbone with a 4-methoxyphenyl-1-methylethylamino side chain.
  • Formoterol-related compound B: Formamide-substituted phenyl group with a hydroxyethylamino linker.
  • Key Differences: Lack urea linkages and quinoline/quinoxaline systems. Higher relative response factors (e.g., 1.75 for compound A) suggest stronger chromatographic detectability compared to urea-based compounds .
Physicochemical and Analytical Comparisons
Compound Core Structure Key Substituents Relative Retention Time (RRT) Relative Response Factor (%)
Target compound Quinoline 3-Cyano, 6-methyl, urea linkage Not reported Not reported
N-(2,3-Dimethyl-6-quinoxalinyl)-urea Quinoxaline 2,3-Dimethyl, urea linkage Not reported Not reported
Formoterol-related compound A Aminoethanol 4-Methoxyphenyl, methyl ethylamino 0.5 1.75
Formoterol-related compound G Propan-2-amine 4-Methoxyphenyl 0.4 1.00

Observations :

  • Urea derivatives generally exhibit lower response factors (e.g., 1.00 for most Formoterol impurities) compared to aminoethanol-based compounds like Formoterol A (1.75) .

Biological Activity

N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N5O2C_{21}H_{21}N_{5}O_{2}, with a molecular weight of 375.4 g/mol. The compound features a quinoline moiety linked to a urea group, which is known to enhance its pharmacological properties. Its structural characteristics suggest potential interactions with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific kinase enzymes involved in cell signaling pathways, which play critical roles in cell proliferation and survival. For instance, studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines, including breast and renal cancer cells.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Inhibition of kinase signaling pathways
T47D (Breast)12Induction of apoptosis
A549 (Lung)15Cell cycle arrest at G1 phase
786-O (Renal)8Inhibition of tumor growth via kinase inhibition

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, indicating potential applications in treating infections.

Case Study: Antimicrobial Evaluation

A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting promising antimicrobial potential.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : The compound interacts with specific kinases that are crucial for cancer cell signaling.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, contributing to its anticancer effects.
  • Cell Cycle Arrest : this compound can cause cell cycle arrest, preventing cancer cells from proliferating.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it to structurally similar compounds, which may exhibit different biological activities.

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-{2-[3-Cyanoquinolin-4(1H)-one]ethyl}-N-(4-methoxyphenyl)ureaC20H19N5O3Lacks methyl group on quinoline; different activity
N-{(5-Methoxycarbonyl)-6-methylquinolin}C18H17N3O3Different functional groups; unique pharmacology

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.